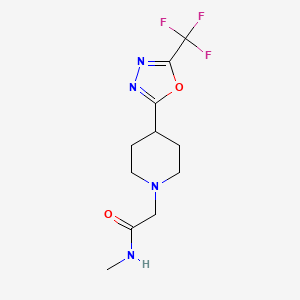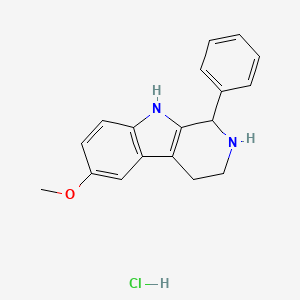
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a complex organic compound belonging to the class of beta-carboline alkaloids. Beta-carbolines are known for their diverse biological activities, including their role as neurotransmitter receptor ligands and potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves multiple steps, starting from simpler organic compounds. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another method is the Biltz synthesis, which uses tryptamine derivatives as starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of catalysts and specific reaction conditions can help improve yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, such as its effects on neurotransmitter receptors and its role in modulating cellular processes.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. Its ability to interact with serotonin receptors makes it a candidate for the treatment of mood disorders.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a reference compound in drug discovery programs.
Mechanism of Action
The mechanism by which 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride exerts its effects involves its interaction with various molecular targets, including serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to changes in mood and behavior.
Comparison with Similar Compounds
Tryptophan: A naturally occurring amino acid that serves as a precursor to serotonin.
Serotonin: A neurotransmitter involved in the regulation of mood, appetite, and sleep.
5-HO-DALT: Another beta-carboline alkaloid with similar biological activities.
Uniqueness: 6-Methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique in its structural complexity and its ability to interact with multiple neurotransmitter receptors. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O.ClH/c1-21-13-7-8-16-15(11-13)14-9-10-19-17(18(14)20-16)12-5-3-2-4-6-12;/h2-8,11,17,19-20H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBUUFKTKVTIEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2844791.png)

![Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B2844794.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline](/img/structure/B2844795.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2844797.png)
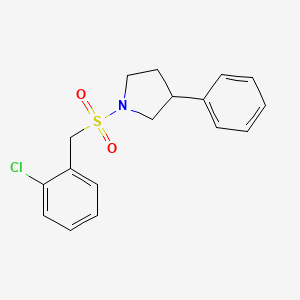
![1-[(2,4-Dichloropyridin-3-yl)sulfonyl]-4-ethynylpiperidin-4-ol](/img/structure/B2844801.png)
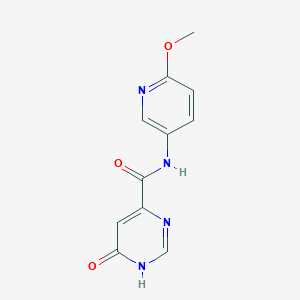
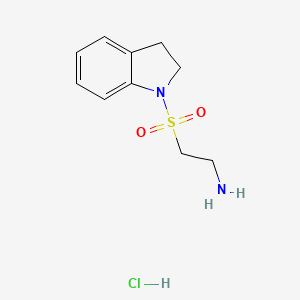


![[8-acetyloxy-4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] Acetate](/img/structure/B2844808.png)
![5-(3-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2844809.png)
